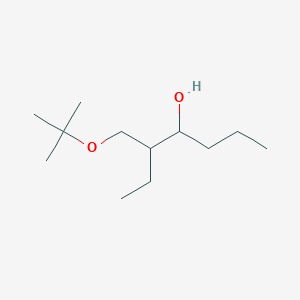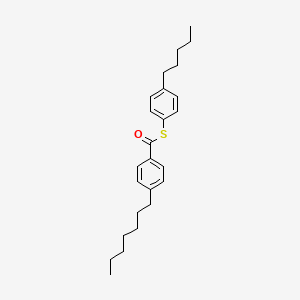
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbothioate group, which is a sulfur-containing functional group, attached to a benzene ring substituted with pentyl and heptyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenyl thiol with 4-heptylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s hydrophobic benzene rings facilitate its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure but with an oxygen atom in place of the sulfur atom.
Benzenecarbothioic acid derivatives: Compounds with variations in the alkyl groups attached to the benzene ring.
Uniqueness
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate is unique due to its specific combination of pentyl and heptyl groups attached to the benzene ring, along with the presence of the carbothioate functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61518-82-9 |
|---|---|
Molecular Formula |
C25H34OS |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
SZDLDIRWNZTNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


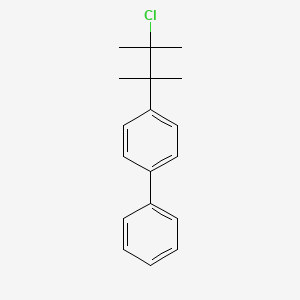
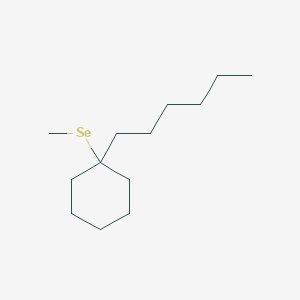
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
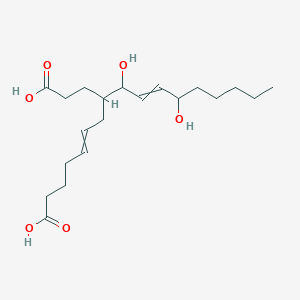
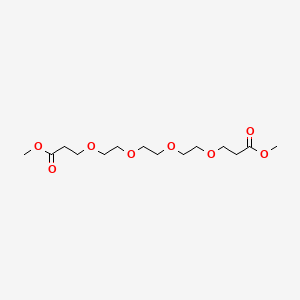
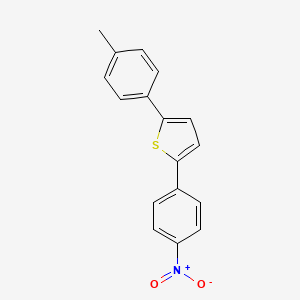
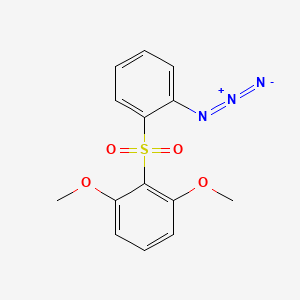
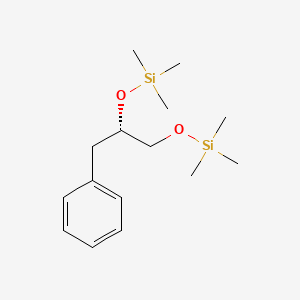
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
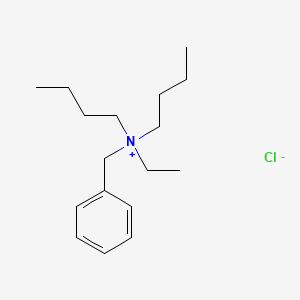
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

